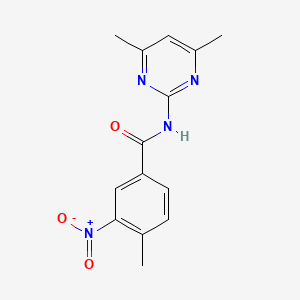![molecular formula C18H14N2O2S B5765704 1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione CAS No. 401916-56-1](/img/structure/B5765704.png)
1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione
Descripción general
Descripción
1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione, also known as MBPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBPD is a heterocyclic compound that contains a benzothiazole ring and a pyrrolidinedione ring. It has been synthesized through various methods and has been studied for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the interaction of the compound with specific proteins and enzymes in the body. This compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase, which are involved in the regulation of neurotransmitters and melanin synthesis, respectively. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of specific signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to selectively bind to metal ions and inhibit the activity of specific enzymes. Additionally, this compound has been shown to induce apoptosis in cancer cells and has potential as a drug candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione in lab experiments include its high selectivity and sensitivity for metal ion detection and its potential as a drug candidate for the treatment of various diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione, including its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. The development of new methods for the synthesis and purification of this compound may also lead to its wider use in scientific research.
Métodos De Síntesis
1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione can be synthesized through various methods, including the reaction of 6-methyl-2-aminobenzothiazole with succinic anhydride and 4-bromoacetophenone in the presence of a base. Another method involves the reaction of 6-methyl-2-aminobenzothiazole with maleic anhydride and 4-bromoacetophenone in the presence of a base. The synthesized this compound can be purified through recrystallization and characterized through various spectroscopic techniques.
Aplicaciones Científicas De Investigación
1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions and its use in the development of new drugs. This compound has been shown to selectively bind to certain metal ions, including copper and iron, and can be used as a sensitive and selective probe for their detection. Additionally, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c1-11-2-7-14-15(10-11)23-18(19-14)12-3-5-13(6-4-12)20-16(21)8-9-17(20)22/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOVMUGOUSNISU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301186749 | |
| Record name | 1-[4-(6-Methyl-2-benzothiazolyl)phenyl]-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301186749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
401916-56-1 | |
| Record name | 1-[4-(6-Methyl-2-benzothiazolyl)phenyl]-2,5-pyrrolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401916-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(6-Methyl-2-benzothiazolyl)phenyl]-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301186749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5765631.png)
![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5765639.png)



![N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5765668.png)
![N-[4-(3-methylbutoxy)benzoyl]glycine](/img/structure/B5765683.png)


![2-[(2-chlorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5765693.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B5765700.png)
![2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5765712.png)
![2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5765718.png)
